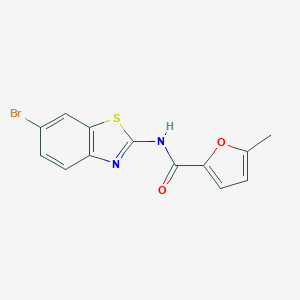![molecular formula C13H8Cl3NO4S B214163 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, also known as DCSB, is a sulfonamide-based compound that has been widely used in scientific research for its unique properties. This compound has been shown to have potential therapeutic effects and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用机制
The mechanism of action of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase activity. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in pH regulation has been shown to have therapeutic effects in the treatment of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have potential neuroprotective effects by inhibiting the activity of carbonic anhydrase in the brain.
实验室实验的优点和局限性
One of the advantages of using 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in lab experiments is its specificity for carbonic anhydrase inhibition. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in lab experiments is its potential toxicity. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. One area of research is the development of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives with improved specificity and reduced toxicity. Another area of research is the investigation of the potential therapeutic effects of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the use of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in combination with other therapeutic agents for the treatment of cancer and inflammation is an area of ongoing research.
Conclusion:
In conclusion, 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, or 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, is a sulfonamide-based compound that has been widely used in scientific research for its unique properties. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has potential therapeutic effects in the treatment of cancer, diabetes, and inflammation, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future research involving 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid includes the development of improved derivatives, investigation of its potential therapeutic effects in neurodegenerative diseases, and the use of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid in combination with other therapeutic agents.
合成方法
The synthesis of 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid involves the reaction of 2,4-dichloro-5-nitrobenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then reduced to 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid using a reducing agent such as sodium dithionite. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has been widely used in scientific research for its unique properties. It has been shown to have potential therapeutic effects in the treatment of cancer, diabetes, and inflammation. 2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid has also been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in the body. This inhibition has potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
属性
产品名称 |
2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |
|---|---|
分子式 |
C13H8Cl3NO4S |
分子量 |
380.6 g/mol |
IUPAC 名称 |
2,4-dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19) |
InChI 键 |
MNOGCFRXSLAXFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)

![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
